5-chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF3N3O2S/c1-12(2)16(14,15)13-5(7)3-4(11-13)6(8,9)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSSAKEXMQGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
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3-Trifluoromethyl-5-chloropyrazole : Synthesized via cyclocondensation of hydrazine derivatives with 1,1,1-trifluoro-4-chloro-2,3-diketone intermediates.
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Alternative routes : Halogenation of pre-formed trifluoromethylpyrazoles using chlorinating agents (e.g., N-chlorosuccinimide) under radical or electrophilic conditions.
Optimization Challenges
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Steric effects : The -CF₃ group hinders cyclization kinetics, requiring elevated temperatures (80–120°C) or microwave-assisted synthesis.
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Regioselectivity : Positional control of -Cl and -CF₃ is achieved using directing groups or protective strategies.
Sulfonamide Functionalization
The sulfonamide group (-SO₂NMe₂) is introduced via nucleophilic substitution of the pyrazole’s sulfonyl chloride intermediate with dimethylamine.
Sulfonyl Chloride Synthesis
Amine Coupling
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Reaction conditions :
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Mechanism : The sulfonyl chloride undergoes nucleophilic attack by dimethylamine, facilitated by the base to scavenge HCl.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Key signals include:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Direct chlorosulfonation | Fewer steps | Low regioselectivity | 38–52 |
| Sulfuryl chloride route | Scalable | Requires strict anhydrous conditions | 45–65 |
| Microwave-assisted | Faster reaction kinetics | Specialized equipment needed | 50–70 |
Industrial-Scale Considerations
Solvent Selection
Chemical Reactions Analysis
Synthetic Preparation and Protecting Group Strategies
The sulfonamide group at position 1 serves as a protective moiety during pyrazole functionalization. In a patented process (US9522900B2 ), analogous N,N-dimethylsulfonamide-protected pyrazoles undergo regioselective chlorination using reagents like phosphorus oxychloride (POCl₃) in acetonitrile. This method preserves the trifluoromethyl group while enabling halogenation at position 5. Subsequent deprotection of the sulfonamide (e.g., via trifluoroacetic acid) is avoided in this compound, retaining the dimethylsulfonamide for downstream applications.
Nucleophilic Substitution at the Chloro Position
The electron-withdrawing trifluoromethyl (-CF₃) and sulfonamide groups activate the pyrazole ring for nucleophilic substitution at position 5. In studies of similar 5-chloropyrazoles (Ambeed ), copper-mediated reactions with amines or alkoxides yield substituted derivatives. For example:
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Reaction with amines:
Yields depend on the nucleophile’s strength and reaction temperature (typically 60–100°C).
Cross-Coupling Reactions
The chloro substituent participates in palladium-catalyzed cross-couplings. For instance:
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Suzuki–Miyaura coupling with arylboronic acids (PMC ):
This reaction installs aryl groups at position 5, expanding molecular diversity for biological testing.
Stability Under Acidic/Basic Conditions
The dimethylsulfonamide group enhances stability compared to unprotected pyrazoles. Testing under reflux with HCl (6M) or NaOH (1M) shows no decomposition after 24 hours, confirming robustness in harsh conditions (PubChem ).
Decarboxylation and Ring Contraction
While not directly observed for this compound, related pyrazole-5-carboxylic acid derivatives undergo copper(II)-mediated decarboxylation (US9522900B2 ). This suggests potential for analogous transformations if carboxylated intermediates are synthesized.
Table 1: Key Reaction Pathways and Conditions
Comparative Reactivity with Analogues
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5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide (Fisher Scientific ): Lacks the -CF₃ group, reducing electron withdrawal and altering substitution rates.
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3-Chloro-N,N-dimethyl-1H-pyrazole-1-sulfonamide (PubChem ): Absence of -CF₃ decreases ring activation, necessitating harsher conditions for nucleophilic attacks.
This compound’s versatility in coupling, substitution, and stability under diverse conditions positions it as a valuable intermediate in medicinal and agrochemical synthesis. Further studies should explore its use in click chemistry and photoredox catalysis.
Scientific Research Applications
Medicinal Chemistry
The compound has shown significant promise in medicinal applications, particularly in oncology:
- Anticancer Activity : Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM. The mechanism involves microtubule destabilization leading to apoptosis in cancer cells, enhancing caspase-3 activity significantly .
Biological Activities
In addition to its anticancer properties, 5-chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide demonstrates diverse biological activities:
- Antibacterial Properties : Some studies have reported effectiveness against specific bacterial strains.
- Anti-inflammatory Effects : Potential applications in reducing inflammation have been noted.
- Antiviral Activity : Certain derivatives exhibit activity against viral pathogens .
Industrial Applications
Beyond medicinal uses, this compound has potential applications in:
- Agrochemicals : Its structure may be advantageous in developing new herbicides or pesticides.
- Materials Science : The compound could be explored for use in creating novel materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes or interfering with metabolic pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its molecular targets by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
The compound is compared to pyrazole derivatives with modifications in substituents, functional groups, and biological relevance:
Key Observations:
Functional Groups :
- The target compound’s sulfonamide group distinguishes it from carboxamide derivatives (e.g., 3a–3p in ) and Fipronil analogs (), which feature carboxamide or sulfonyl groups. Sulfonamides generally exhibit improved metabolic stability compared to carboxamides .
- The -CF₃ group is shared with Fipronil derivatives () and compound 882239-41-0 (). This group reduces electron density, enhancing resistance to oxidative degradation .
Biological Activity: Carboxamide derivatives () show antifungal/antibacterial activity, likely due to hydrogen bonding via the -CO-NH- group. The target compound’s sulfonamide may target similar enzymes (e.g., dihydropteroate synthase) but with distinct binding kinetics . Fipronil derivatives () are potent GABA receptor antagonists, while the target’s dimethylamino-sulfonamide may favor different modes of action .
Physicochemical Properties
- Melting Points : Carboxamide derivatives (e.g., 3a: 133–135°C) have higher melting points than the target compound (data unavailable), likely due to stronger intermolecular hydrogen bonding .
Biological Activity
Overview
5-Chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide is a synthetic compound belonging to the pyrazole class, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in oncology and other therapeutic areas.
- IUPAC Name : this compound
- Molecular Formula : C6H7ClF3N3O2S
- Molecular Weight : 277.65 g/mol
- CAS Number : 922516-22-1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-dicarbonyl compound.
- Introduction of the Trifluoromethyl Group : Utilizing trifluoromethylating agents.
- Sulfonamide Formation : Involves reacting the pyrazole derivative with sulfonyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant activity against various cancer cell lines, including:
- MDA-MB-231 (Breast Cancer) : Exhibited IC50 values ranging from 2.43 to 7.84 μM.
- HepG2 (Liver Cancer) : Demonstrated IC50 values between 4.98 and 14.65 μM .
The mechanism of action appears to involve microtubule destabilization, leading to apoptosis in cancer cells. For example, compounds similar to this pyrazole have been reported to enhance caspase-3 activity significantly, indicating their role in inducing programmed cell death .
Other Biological Activities
In addition to anticancer effects, pyrazole derivatives are known for various other biological activities:
- Antibacterial : Some studies indicate effectiveness against bacterial strains.
- Anti-inflammatory : Potential applications in reducing inflammation have been noted.
- Antiviral : Certain derivatives exhibit activity against viral pathogens .
Research Findings and Case Studies
A comprehensive analysis of pyrazole derivatives has been conducted, focusing on their structure-activity relationships (SAR). The presence of both trifluoromethyl and sulfonamide groups significantly influences biological activity:
| Compound | Activity | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | 2.43 - 14.65 | Microtubule destabilization |
| Similar Pyrazole Derivative A | Antibacterial | N/A | Cell wall synthesis inhibition |
| Similar Pyrazole Derivative B | Anti-inflammatory | N/A | Inhibition of pro-inflammatory cytokines |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via halogenation and sulfonylation steps. A common approach involves:
Reacting 3-(trifluoromethyl)-5-chloropyrazole intermediates with sulfonating agents (e.g., dimethylsulfamoyl chloride) under alkaline conditions .
Optimizing reaction time and temperature to minimize side products (e.g., over-sulfonation). Microwave-assisted synthesis may reduce reaction time and improve yield compared to conventional heating .
- Key Factors : Solvent choice (e.g., toluene for improved solubility), stoichiometric ratios, and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Structural Confirmation :
- NMR : and NMR confirm substituent positions and electronic environments (e.g., trifluoromethyl group at δ -60 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
Q. What are the key considerations for designing stable formulations of this compound for in vivo studies?
- Stability : Protect from moisture and light; store in anhydrous DMSO at -20°C for long-term stability .
- Solubility : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance aqueous solubility for intravenous administration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across different assay systems?
- Case Study : Conflicting COX-2 inhibition data may arise from assay variations (e.g., human recombinant vs. cell-based assays). Validate activity using:
In vitro COX-2/COX-1 selectivity assays (e.g., purified enzyme kits with arachidonic acid substrate) .
Ex vivo whole-blood assays to mimic physiological conditions .
- Statistical Analysis : Apply ANOVA to compare IC values across replicates and assays, accounting for enzyme lot variability .
Q. What strategies improve the metabolic stability of pyrazole-sulfonamide derivatives without compromising target binding?
- Structural Modifications :
- Introduce metabolic soft spots (e.g., methyl groups) to facilitate hepatic clearance while maintaining sulfonamide pharmacophore integrity .
- Replace labile substituents (e.g., ester groups) with bioisosteres (e.g., amides) .
Q. How do electronic effects of the trifluoromethyl and chloro substituents influence reactivity in nucleophilic substitutions?
- Mechanistic Insight :
- The electron-withdrawing trifluoromethyl group deactivates the pyrazole ring, reducing electrophilicity at the 1-position. This necessitates stronger nucleophiles (e.g., dimethylamine under reflux) for sulfonamide formation .
- Chloro substituents at the 5-position enhance regioselectivity in cross-coupling reactions by directing metal catalysts (e.g., Pd-mediated Suzuki couplings) .
Q. What computational methods are used to predict the compound’s binding mode to enzymatic targets like COX-2?
- Approach :
Perform molecular docking (e.g., AutoDock Vina) using COX-2 crystal structures (PDB: 1PXX) to identify key interactions (e.g., hydrogen bonds with Arg120) .
Validate predictions via molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories .
Data Contradiction Analysis
Q. How to address conflicting data on hepatotoxicity in preclinical studies?
- Root Cause : Species-specific metabolic differences (e.g., cytochrome P450 isoforms in rats vs. humans).
- Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
